2-(2-Fluorophenoxy)ethanamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing 2-(2-Fluorophenoxy)ethanamine hydrochloride involves the reaction of 2-fluorophenol with 2-chloroethanamine hydrochloride. This reaction typically employs a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted phenoxyethanamines.
Scientific Research Applications
2-(2-Fluorophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 2-(2-Furyl)ethanamine hydrochloride
- 1-(2-Propoxyphenyl)ethanamine hydrochloride
- 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
- 2-(8-Quinolinyloxy)ethanamine dihydrochloride
- 2-(Ethylsulfonyl)ethanamine hydrochloride
- 2-(Isopropylsulfonyl)ethanamine hydrochloride
- 2-(2-Methoxyphenoxy)ethanamine hydrochloride hydrate
- 2-(4-Fluorophenoxy)ethanamine methanesulfonate
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities .
Biological Activity
2-(2-Fluorophenoxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-fluorophenol with 2-chloroethanamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is performed in polar aprotic solvents like dimethylformamide to achieve high yield and purity. The compound has the following chemical identifiers:
Property | Value |
---|---|
IUPAC Name | 2-(2-fluorophenoxy)ethanamine;hydrochloride |
Molecular Formula | C8H10ClFNO |
InChI | InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may bind to various receptors in the central nervous system, influencing neurotransmitter release and uptake. This modulation can lead to significant physiological effects, including potential psychoactive properties.
Biological Activity
The compound has been evaluated for its pharmacological effects, particularly in relation to neuropharmacology and enzyme interactions. Key findings include:
- Enzyme Activity : Studies have shown that this compound can affect enzyme activities involved in neurotransmission, which may contribute to its psychoactive effects.
- Antimicrobial Activity : In vitro studies have explored its efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Studies : A study demonstrated that derivatives of this compound exhibited significant activity against neurotropic viruses, suggesting a potential role in antiviral therapies .
- Cytotoxicity Assessments : Research indicated that certain derivatives showed cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics. For example, compounds derived from this structure were tested against human leukemia and breast cancer cell lines, showing promising results .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenoxy group significantly influenced biological activity. Electron-donating groups enhanced potency against specific cancer cell lines, while halogen substitutions often reduced activity .
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties that may enhance its therapeutic potential. A comparison table is provided below:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antiviral/Cytotoxic | Varies by derivative |
1-(4-Fluorophenyl)ethanamine | Moderate cytotoxicity | ~15 µM |
2-(4-Methoxyphenoxy)ethanamine | Lower activity | ~20 µM |
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQQAPLSWJXDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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